2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate
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Overview
Description
2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate is an organic compound with the molecular formula C26H16Br2O4 It is a derivative of biphenyl and benzoate, containing both bromine and carbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-(biphenyl-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of substituted derivatives with nucleophiles.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4’-Methyl[1,1’-biphenyl]-4-yl 2-bromobenzoate
- 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-bromobenzoate
- 4’-[(2-Bromobenzoyl)oxy][1,1’-biphenyl]-4-yl 2-bromobenzoate
Uniqueness
2-(Biphenyl-4-yl)-2-oxoethyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and carbonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
4347-68-6 |
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Molecular Formula |
C21H15BrO3 |
Molecular Weight |
395.2 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H15BrO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
MVLOXGIPXFNCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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